

### A Comparative Meta-Analysis of Lactitol Monohydrate for Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on **Lactitol Monohydrate** for the treatment of chronic constipation. It offers an objective comparison with other common therapeutic alternatives, supported by experimental data, to inform research and drug development in gastroenterology.

#### **Mechanism of Action**

**Lactitol Monohydrate** is an osmotic laxative.[1][2] It is a disaccharide sugar derivative that is minimally absorbed in the small intestine.[3] Upon reaching the colon, it is broken down by gut bacteria into short-chain organic acids.[1][4] This process increases the osmotic pressure within the colon, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, which in turn stimulates peristalsis and facilitates bowel movements.

### **Efficacy and Safety: A Comparative Analysis**

**Lactitol Monohydrate** has been evaluated in numerous clinical trials against other laxatives, primarily lactulose, and placebo. The following tables summarize the quantitative data from meta-analyses and systematic reviews.



# Table 1: Lactitol Monohydrate vs. Lactulose for Chronic Constipation



| Outcome<br>Measure                       | Lactitol<br>Monohydrate    | Lactulose              | Key Findings                                                                                                                                                                                                      | Citations    |
|------------------------------------------|----------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Increase in<br>Weekly Stool<br>Frequency | Slightly more<br>effective | -                      | A meta-analysis of four RCTs showed a trend towards a greater increase in stool frequency with lactitol (Standardized Mean Difference [SMD]: 0.19), though the result was not statistically significant (P=0.06). | _            |
| Stool<br>Consistency                     | Similar<br>improvement     | Similar<br>improvement | No statistically significant difference was observed in the improvement of stool consistency between the two treatments (SMD: 0.03).                                                                              | <del>-</del> |



| Physician-<br>Assessed<br>Efficacy              | 60% - 61.91%                           | 47.83% - 64%                                      | One systematic review reported higher physicianadjudged efficacy for lactitol, while another metaanalysis reported similar rates. |
|-------------------------------------------------|----------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Patient-<br>Assessed<br>Efficacy/Accepta<br>nce | 60% - 73.2%                            | 26.8% - 56%                                       | Patients reported better acceptance of lactitol, potentially due to better palatability.                                          |
| Adverse Events<br>(Overall)                     | ~31.2%                                 | ~62.1%                                            | Lactitol was associated with a significantly lower incidence of adverse events compared to lactulose (p=0.0019).                  |
| Common<br>Adverse Events                        | Flatulence,<br>abdominal<br>discomfort | Flatulence,<br>abdominal<br>discomfort,<br>nausea | While both have similar side effect profiles, they are generally reported to be less frequent and severe with lactitol.           |



# Table 2: Lactitol Monohydrate vs. Placebo for Chronic Constipation



| Outcome<br>Measure                       | Lactitol<br>Monohydrate    | Placebo | Key Findings                                                                                                                                                                                | Citations |  |
|------------------------------------------|----------------------------|---------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Increase in<br>Weekly Stool<br>Frequency | Significant<br>Improvement | -       | A randomized, placebo-controlled crossover trial in elderly patients found that lactitol increased stool frequency by approximately 2.5 stools per week compared to placebo (P<0.001).      |           |  |
| Improvement in<br>Stool<br>Consistency   | Significant<br>Improvement | -       | The same trial showed a significant improvement in stool consistency with lactitol over placebo (P=0.001).                                                                                  |           |  |
| Incidence of Side<br>Effects             | 51%                        | 30%     | The incidence of side effects such as flatulence and bloating was higher with lactitol, but the difference was not statistically significant (P=0.08). No serious adverse events leading to |           |  |



withdrawal were reported.

## Table 3: Comparison with Other Laxatives (Indirect Evidence)

While direct head-to-head trials are limited, a broader comparison can be inferred from metaanalyses involving common alternatives like Polyethylene Glycol (PEG).

| Comparison                                                                                                                                                                | Efficacy Finding                                                                                           | Tolerability Finding                                                                                   | Citations |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Lactitol vs. Stimulant<br>Laxatives                                                                                                                                       | Limited evidence<br>suggests lactitol may<br>be more effective in<br>increasing weekly<br>stool frequency. | Physician-rated tolerance favored lactitol in a nonrandomized crossover study.                         |           |
| Polyethylene Glycol (PEG) vs. Lactulose  Meta-analyses consistently show that PEG is superior to lactulose in increasing stool frequency and improving stool consistency. |                                                                                                            | PEG is generally better tolerated than lactulose, with a lower incidence of nausea and abdominal pain. |           |

### **Experimental Protocols**

The methodologies of the clinical trials included in the meta-analyses share common frameworks. Below is a generalized experimental protocol for a randomized controlled trial comparing **lactitol monohydrate** to an active comparator (e.g., lactulose) or placebo.

### Generalized Randomized Controlled Trial (RCT) Protocol

- Study Design: A multi-center, randomized, double-blind, parallel-group or crossover study.
- Participant Selection:



- Inclusion Criteria: Adult patients (typically 18 years or older) with a diagnosis of chronic functional constipation, often defined by Rome III or IV criteria (e.g., fewer than three spontaneous bowel movements per week, hard or lumpy stools, straining).
- Exclusion Criteria: Constipation secondary to organic disease, surgery, or medication use; gastrointestinal obstruction; galactosemia.

#### Intervention:

- Treatment Arm: Lactitol Monohydrate, typically administered as a powder dissolved in liquid, with a starting dose of 10-20 grams per day. Doses are often adjusted based on individual patient response to achieve a target of one to two soft stools per day.
- Control Arm(s): Can be a placebo (identical in appearance and taste) or an active comparator like lactulose at a standard therapeutic dose (e.g., 15-30 mL daily).
- Randomization and Blinding: Patients are randomly assigned to treatment groups. Both patients and investigators are blinded to the treatment allocation to prevent bias.
- Treatment Duration: Typically ranges from 4 to 12 weeks.

#### Outcome Measures:

- Primary Efficacy Endpoint: Change from baseline in the number of spontaneous bowel movements (SBMs) per week.
- Secondary Efficacy Endpoints: Stool consistency (often assessed using the Bristol Stool Form Scale), ease of passage, relief of abdominal pain and bloating, and patient/physician global assessment of efficacy.
- Safety and Tolerability: Recording of all adverse events (e.g., diarrhea, flatulence, abdominal distension), their severity, and relationship to the study drug. Patient-reported palatability and compliance are also assessed.
- Data Collection: Patients often maintain a daily electronic or paper diary to record bowel movements, stool characteristics, and any symptoms.



• Statistical Analysis: Appropriate statistical methods are used to compare the changes in outcome measures between the treatment groups from baseline to the end of the treatment period.

# Visualizations Mechanism of Action of Lactitol Monohydrate



Click to download full resolution via product page

Caption: Mechanism of action of Lactitol Monohydrate in the gastrointestinal tract.

## Typical Experimental Workflow for a Lactitol Monohydrate Clinical Trial





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for Lactitol Monohydrate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dovepress.com [dovepress.com]
- 2. hcplive.com [hcplive.com]
- 3. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Lactitol Monohydrate for Chronic Constipation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674233#a-meta-analysis-of-clinical-trials-on-lactitol-monohydrate-for-constipation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com